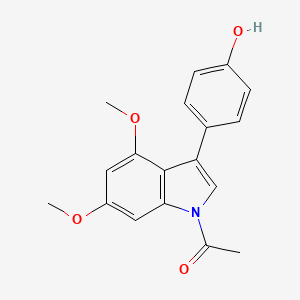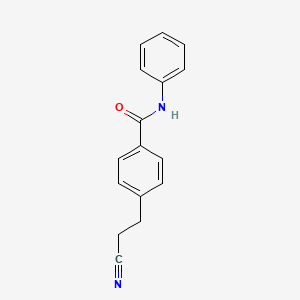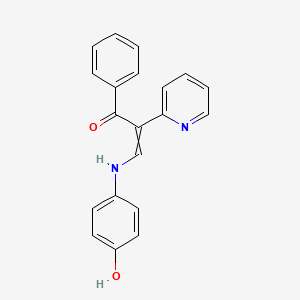![molecular formula C15H20O5 B14210227 3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-36-2](/img/structure/B14210227.png)
3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a 3-methyl group and an ethoxy group linked to an oxan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the esterification of 3-methylbenzoic acid with ethylene glycol, followed by the introduction of the oxan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.
Substitution: The ethoxy and oxan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzoic acid: Shares the benzoic acid core but lacks the ethoxy and oxan-2-yl groups.
2-Ethoxybenzoic acid: Contains the ethoxy group but lacks the 3-methyl and oxan-2-yl groups.
Oxan-2-yl derivatives: Compounds with the oxan-2-yl moiety but different substituents on the benzoic acid core.
Uniqueness
3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.
Propiedades
Número CAS |
834869-36-2 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-11-5-4-6-12(15(16)17)14(11)20-10-9-19-13-7-2-3-8-18-13/h4-6,13H,2-3,7-10H2,1H3,(H,16,17) |
Clave InChI |
GWWNYYFRBKXFMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)OCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)

![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)
![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
